Benz[a]anthracene, 4-chloro-7-methyl-
Description
Significance within Halogenated Polycyclic Aromatic Hydrocarbons (HPAHs) Research
Benz[a]anthracene, 4-chloro-7-methyl- falls under the category of halogenated polycyclic aromatic hydrocarbons (HPAHs), a class of compounds that has garnered increasing attention in environmental and toxicological research. The introduction of a chlorine atom onto the PAH backbone can enhance the lipophilicity of the molecule, potentially leading to increased bioaccumulation in organisms.
Research into chlorinated derivatives of PAHs has revealed that these compounds can exhibit different, and sometimes more potent, toxic effects than their parent compounds. For instance, studies on other chlorinated benz[a]anthracenes have shown that the position of the chlorine atom can influence the molecule's carcinogenic potential. While direct studies on 4-chloro-7-methylbenz[a]anthracene are limited, research on related compounds provides valuable insights. For example, the study of 7-chloromethylbenz[a]anthracene has highlighted the role of the chloro-substituent in the alkylation of DNA, a key mechanism in carcinogenesis. nih.gov The presence of a chlorine atom can alter the electronic properties of the aromatic system, affecting its metabolic activation and interaction with biological macromolecules.
Overview of Research Trajectories on Substituted Benz[a]anthracenes
The study of substituted benz[a]anthracenes has followed several key trajectories aimed at understanding structure-activity relationships. A significant area of focus has been the investigation of how methylation and halogenation influence the carcinogenic and mutagenic properties of the parent compound.
Methylated Benz[a]anthracenes: Research has extensively documented the potent carcinogenicity of certain methylated benz[a]anthracenes. For instance, 7-methylbenz[a]anthracene (B135024) is a known carcinogen, and its metabolic activation has been a subject of detailed study. nih.govnih.gov The position of the methyl group is critical in determining the carcinogenic activity. The metabolism of 7-methylbenz[a]anthracene involves the formation of dihydrodiol epoxides, which are highly reactive intermediates capable of binding to DNA and initiating cancer. nih.gov
Halogenated Benz[a]anthracenes: The synthesis and toxicological evaluation of halogenated benz[a]anthracenes represent another important research avenue. Methods for the synthesis of chloro-derivatives of anthracenes and benz[a]anthracenes have been developed to facilitate these studies. beilstein-journals.orgorgsyn.org Research on compounds like 7-chloromethyl-12-methylbenz[a]anthracene has explored the combined effects of methylation and chlorination on the molecular structure and carcinogenic activity. nih.gov These studies have revealed that such substitutions can lead to non-planar molecular structures, which has implications for their interaction with DNA. nih.gov
The collective findings from research on methylated and chlorinated benz[a]anthracenes provide a framework for inferring the potential properties and biological activities of Benz[a]anthracene, 4-chloro-7-methyl-. The presence of both a chloro and a methyl group suggests a complex interplay of electronic and steric effects that could influence its metabolism and toxicity.
Detailed Research Findings
Table 1: Carcinogenicity Data for a Related Compound: 7-Methylbenz[a]anthracene
| Species | Route of Exposure | Observed Effect | Reference |
| Mouse | Subcutaneous injection | Increase in injection site sarcoma | ca.gov |
| Mouse | Dermal application | Increase in skin carcinoma | ca.gov |
| Rat | Subcutaneous injection | Increase in fibrosarcoma or sarcoma | ca.gov |
Table 2: Metabolic and DNA Interaction Insights for Related Benz[a]anthracene Derivatives
| Compound | Key Finding | Implication | Reference |
| 7-Methylbenz[a]anthracene | Metabolized to form dihydrodiol epoxides that bind to DNA. | Mechanism of carcinogenicity involves metabolic activation to reactive intermediates. | nih.gov |
| 7-Chloromethylbenz[a]anthracene | Acts by alkylating DNA; carcinogenic activity does not correlate with the planarity of the ring system. | Suggests a mechanism of interaction with DNA that does not require complete intercalation. | nih.gov |
| 7-Chloromethyl-12-methylbenz[a]anthracene | Exhibits a nonplanar ring system due to steric hindrance. | Demonstrates how multiple substitutions can alter the three-dimensional structure of the molecule. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
14009-28-0 |
|---|---|
Molecular Formula |
C19H13Cl |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
4-chloro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13Cl/c1-12-14-6-3-2-5-13(14)11-18-15(12)9-10-17-16(18)7-4-8-19(17)20/h2-11H,1H3 |
InChI Key |
LUGMZOXWCOHFCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC=C3Cl |
Origin of Product |
United States |
Molecular Interactions and Mechanistic Insights into Carcinogenesis Associated with Benz a Anthracene, 4 Chloro 7 Methyl and Analogs
DNA Adduct Formation and Characterization
The formation of covalent adducts between PAH metabolites and cellular macromolecules, particularly DNA, is a key initiating event in chemical carcinogenesis. For benz[a]anthracene and its analogs, this process is highly dependent on their metabolic conversion to electrophilic species.
The carcinogenic potential of benz[a]anthracene analogs correlates with their ability to bind covalently to DNA. Following topical application to mouse skin, 7-methylbenz[a]anthracene (B135024) (7-MBA) exhibits significantly higher levels of covalent DNA binding compared to the parent compound benz[a]anthracene (BA) and its ethyl-substituted analog, 7-ethylbenz[a]anthracene (7-EBA). nih.gov Specifically, 7-MBA binding was found to be five and nine times greater than that of 7-EBA and BA, respectively. nih.gov
In a study on SENCAR mouse epidermis, a topical application of 400 nmol of 7-MBA resulted in a total covalent binding level of 0.37 ± 0.07 pmol per mg of DNA after 24 hours. nih.gov This level of binding was consistent with its known tumor-initiating activity relative to other PAHs. nih.gov In addition to DNA, metabolites of 7-MBA have been shown to bind covalently to microsomal proteins, with 7-MBA exhibiting a binding level ten times higher than that of 7-EBA. nih.gov This extensive binding to both DNA and proteins underscores the high reactivity of 7-MBA metabolites.
| Compound | Relative DNA Binding Level | Reference |
|---|---|---|
| 7-Methylbenz[a]anthracene (7-MBA) | Highest | nih.gov |
| 7-Ethylbenz[a]anthracene (7-EBA) | ~5x lower than 7-MBA | nih.gov |
| Benz[a]anthracene (BA) | ~9x lower than 7-MBA | nih.gov |
Analysis of DNA from mouse epidermis treated with 7-MBA has led to the identification of specific adducts formed with deoxyribonucleosides. Using ³²P-postlabeling techniques coupled with high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), researchers have identified adducts with both deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo). nih.govoup.com
The major DNA adduct formed from 7-MBA in this model was tentatively identified as (+)-anti-7-MBADE-trans-N²-dGuo, resulting from the reaction of the anti-diol-epoxide metabolite with guanine (B1146940). nih.govoup.com In addition, a minor deoxyguanosine adduct derived from the syn-diol-epoxide of 7-MBA was also detected, along with minor deoxyadenosine adducts originating from both the anti- and syn-diol-epoxides. nih.govoup.com The reaction of the primary metabolite of benz[a]anthracene with DNA also principally yields N²-guanine derivatives. nih.gov
| Adduct Identity | Relative Abundance | Originating Metabolite | Reference |
|---|---|---|---|
| (+)-anti-7-MBADE-trans-N²-dGuo | Major | anti-Diol-Epoxide | nih.govoup.com |
| syn-7-MBADE-dGuo | Minor | syn-Diol-Epoxide | nih.gov |
| anti-7-MBADE-dAdo | Minor | anti-Diol-Epoxide | nih.gov |
| syn-7-MBADE-dAdo | Minor | syn-Diol-Epoxide | nih.gov |
The metabolic activation of benz[a]anthracene and its derivatives to their ultimate carcinogenic forms proceeds through the formation of dihydrodiol-epoxides. The "bay-region" theory posits that diol-epoxides in which the epoxide ring forms part of a sterically hindered bay region of the hydrocarbon are exceptionally reactive and carcinogenic. epa.gov
For 7-MBA, it is widely considered that metabolic activation occurs via its bay-region dihydrodiol-epoxide, specifically trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene-1,2-oxide (7-MBA-3,4-diol-1,2-oxide). nih.gov Studies have confirmed that both the anti- and syn-diastereomers of this bay-region diol-epoxide (anti-7-MBADE and syn-7-MBADE) are responsible for the formation of the DNA adducts observed in mouse skin. nih.govoup.com Similarly, for the parent compound benz[a]anthracene, both a bay-region diol-epoxide (anti-BA-3,4-diol-1,2-oxide) and a non-bay-region diol-epoxide are implicated in its biological activity. nih.gov The formation of these reactive epoxides is a prerequisite for the covalent binding to DNA that initiates mutagenesis.
The stereochemistry of the diol-epoxide metabolites and the resulting DNA adducts is a critical determinant of carcinogenic activity. For 7-MBA, metabolic processes stereoselectively produce optically active dihydrodiols. nih.gov The major dihydrodiol enantiomers of 7-MBA have been determined to have 1R,2R-, 3R,4R-, and 10R,11R- absolute configurations based on comparisons with benz[a]anthracene dihydrodiols of known stereochemistry. nih.gov
The major DNA adduct identified in mouse epidermis treated with 7-MBA is derived from the (+)-anti-7-MBADE metabolite, forming a trans addition to the N² position of deoxyguanosine. nih.gov This specificity indicates that the spatial arrangement of the methyl group on the benz[a]anthracene ring system influences the metabolic pathways and the subsequent stereochemical configuration of the ultimate carcinogen, which in turn affects its interaction with DNA.
Aryl Hydrocarbon Receptor (AhR) Pathway Activation
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs. researchgate.netyoutube.com Upon binding a ligand, such as a PAH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT) protein, and binds to specific DNA sequences, leading to the transcription of target genes. youtube.comnih.gov These genes primarily include drug-metabolizing enzymes like cytochrome P450s (e.g., CYP1A1), which are responsible for the metabolic activation of PAHs. youtube.com
The carcinogenic effects of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a potent analog, are known to be mediated by the activation of AhR. researchgate.netnih.gov Studies using AhR agonists have shown the ability to inhibit DMBA-induced mammary tumor growth, highlighting the receptor's role in the carcinogenic process. nih.gov Although direct studies on 4-chloro-7-methyl-benz[a]anthracene are lacking, it is mechanistically plausible that it, like other benz[a]anthracene analogs, acts as an AhR agonist. This activation would induce the very enzymes that metabolize it into the reactive diol-epoxides responsible for DNA damage, thus linking the AhR pathway directly to its genotoxicity.
Mutagenic Activity and DNA Damage Mechanisms
The formation of covalent DNA adducts by reactive metabolites is the primary mechanism of DNA damage that leads to the mutagenic activity of benz[a]anthracene analogs. haz-map.com If these adducts are not removed by cellular DNA repair mechanisms, they can cause mispairing during DNA replication, leading to permanent mutations in critical genes, such as proto-oncogenes and tumor suppressor genes.
7-Methylbenz[a]anthracene is recognized as a mutagen and carcinogen in numerous experimental animal models. haz-map.comca.gov It has tested positive in various genotoxicity assays, including the Salmonella typhimurium reverse mutation assay (Ames test). ca.govnih.gov The mutagenicity of its metabolites, such as 7-methylbenz[a]anthracene-5,6-oxide, has been demonstrated directly. nih.govnih.gov The ultimate DNA damage is caused by the bay-region diol-epoxides that form stable adducts with DNA bases. nih.govoup.com The presence of these bulky adducts distorts the DNA helix, interferes with transcription and replication, and if unrepaired, results in the mutations that can initiate the process of cancer. nih.gov
Mechanisms of Tumor Initiation by Benz[a]anthracene Derivatives
The initiation of tumors by benz[a]anthracene (B[a]A) and its derivatives, including Benz[a]anthracene, 4-chloro-7-methyl-, is a multi-step process rooted in the metabolic activation of these compounds into highly reactive intermediates that can damage cellular DNA. epa.govnih.gov Current theories posit that polycyclic aromatic hydrocarbons (PAHs) like B[a]A are not carcinogenic in their native state but require enzymatic conversion to exert their genotoxic effects. epa.govnih.gov This metabolic activation is the critical first step in chemical carcinogenesis, leading to the formation of DNA adducts, which, if not properly repaired, can result in permanent mutations and the initiation of a tumor. nih.govresearchgate.netresearchgate.net
The primary mechanism involves the oxidation of the parent hydrocarbon by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1 and CYP1B1, to form arene oxides. nih.govnih.govscielo.org.mx These are then hydrated by epoxide hydrolase to yield trans-dihydrodiols. nih.gov A subsequent oxidation of the dihydrodiol by CYP enzymes produces the ultimate carcinogenic species: a diol epoxide. epa.govnih.govresearchgate.net
A key concept in understanding the carcinogenicity of benz[a]anthracene derivatives is the "bay region" theory. epa.gov This theory suggests that diol epoxides formed in the sterically hindered "bay region" of the molecule are particularly potent carcinogens. epa.govscielo.org.mx For benz[a]anthracene, the metabolic pathway leads to the formation of a bay-region diol epoxide, B[a]A-3,4-diol-1,2-epoxide, which is considered an ultimate carcinogen. scielo.org.mxaacrjournals.org These diol epoxides are highly electrophilic and readily react with nucleophilic sites in cellular macromolecules, most critically with DNA bases like guanine and adenosine, to form stable covalent adducts. researchgate.netresearchgate.netoup.com The formation of these DNA adducts can disrupt the normal processes of DNA replication and repair, leading to mutations in critical genes and ultimately initiating the process of carcinogenesis. scielo.org.mxresearchgate.net
Research has demonstrated that the specific structure and stereochemistry of the metabolites significantly influence their carcinogenic potential. scielo.org.mxaacrjournals.org For instance, studies on mouse skin have shown that the two diastereomeric 3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenzo(a)anthracenes (diol-epoxides) are 10- to 40-fold more tumorigenic than the parent B[a]A. aacrjournals.org Furthermore, the immediate precursor, trans-3,4-dihydroxy-3,4-dihydrobenzo(a)anthracene (B[a]A 3,4-dihydrodiol), is approximately 20 times more tumorigenic and 10 times more mutagenic than B[a]A itself. scielo.org.mxaacrjournals.orgnih.gov The absolute stereochemistry is also crucial; the (-)-(3R,4R) isomer of B[a]A 3,4-dihydrodiol is at least five times more active as a tumor initiator than the (+)-(3S,4S) isomer. aacrjournals.org
The substitution of the benz[a]anthracene ring system with different functional groups, such as methyl or chloro groups, can significantly alter carcinogenic activity. nih.govnih.gov Studies in newborn mice have compared the tumorigenicity of several derivatives, providing insight into these structure-activity relationships. For example, 7-methylbenz[a]anthracene was found to be the most active carcinogen among the compounds tested in one study, inducing subcutaneous sarcomas, lung tumors, and liver tumors. nih.govnih.gov In contrast, a chloro-substituted analog, 4-chloro-7-bromomethylbenz[a]anthracene, demonstrated only marginal carcinogenic activity, slightly increasing the risk of liver tumors in male mice. nih.govnih.gov The non-planarity of some derivatives, such as 7-chloromethyl-12-methylbenz[a]anthracene, does not necessarily negate carcinogenic activity, suggesting that complete intercalation into the DNA helix is not a prerequisite for their mechanism of action. aacrjournals.orgnih.gov Instead, the primary mode of action is believed to be the alkylation of DNA bases. aacrjournals.orgnih.gov
Table 1: Comparative Tumorigenic Activity of Benz[a]anthracene Derivatives
| Compound | Relative Tumor-Initiating/Carcinogenic Activity | Key Findings | Citations |
|---|---|---|---|
| Benz[a]anthracene (B[a]A) | Baseline | Parent hydrocarbon that requires metabolic activation. | epa.govaacrjournals.org |
| B[a]A 3,4-dihydrodiol | ~20x more tumorigenic than B[a]A | A proximate carcinogen; significantly more active than the parent compound. | aacrjournals.orgnih.gov |
| B[a]A 3,4-diol-1,2-epoxide | 10-40x more tumorigenic than B[a]A | Considered an ultimate carcinogen; high activity on mouse skin. | scielo.org.mxaacrjournals.org |
| 7-Methylbenz[a]anthracene | High | Highly tumorigenic, causing subcutaneous, lung, and liver tumors in newborn mice. | nih.govnih.gov |
| 7-Bromomethylbenz[a]anthracene | Moderate-High | Slightly less active than 7-methylbenz[a]anthracene. | nih.govnih.gov |
| 7-Bromomethyl-12-methylbenz[a]anthracene | High | Active in inducing lung and liver tumors, but fewer subcutaneous sarcomas than 7-methylbenz[a]anthracene. | nih.govnih.gov |
| 4-Chloro-7-bromomethylbenz[a]anthracene | Marginal | Exhibited only slight activity, increasing the risk of liver tumors in male mice. | nih.govnih.gov |
Compound Names Mentioned in this Article
Advanced Analytical Methodologies for the Detection and Quantification of Benz a Anthracene, 4 Chloro 7 Methyl and Its Metabolites
Chromatographic Techniques
Chromatography is the cornerstone of analyzing complex mixtures of PAHs. The separation of isomers is particularly crucial as their toxicological properties can vary significantly.
High-Performance Liquid Chromatography (HPLC) with Fluorescence and UV Detection
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally labile PAHs and their metabolites. The choice of stationary and mobile phases is critical for achieving the necessary resolution. For PAHs and their derivatives, reversed-phase columns, such as C18, are commonly used.
Metabolites of PAHs, such as dihydrodiols and phenols, are often more polar than the parent compound and are well-suited for HPLC analysis. For instance, the metabolites of 7,12-dimethylbenz[a]anthracene (B13559) have been successfully separated using a C18 column with a methanol-water gradient. nih.gov A similar approach would be applicable to the metabolites of Benz[a]anthracene, 4-chloro-7-methyl-.
Table 1: Illustrative HPLC Conditions for Analysis of Benz[a]anthracene Derivatives
| Parameter | Condition | Analyte/Matrix | Reference |
|---|---|---|---|
| Column | SUPELCOSIL™ LC-18 (25 cm × 4.6 mm, 5 µm) | Metabolites of 7,12-Dimethylbenz[a]anthracene | nih.gov |
| Mobile Phase | Methanol:Water gradient | Metabolites of 7,12-Dimethylbenz[a]anthracene | nih.gov |
| Flow Rate | 0.8 mL/min | Metabolites of 7,12-Dimethylbenz[a]anthracene | nih.gov |
| Detection | Fluorescence | Metabolites of 7,12-Dimethylbenz[a]anthracene | nih.gov |
| Column | Restek Pinnacle II PAH (250 x 4.6 mm, 5 µm) | Polycyclic Aromatic Hydrocarbons | nih.gov |
| Mobile Phase | Water/Acetonitrile gradient | Polycyclic Aromatic Hydrocarbons | nih.gov |
| Detection | UV and Fluorescence | Polycyclic Aromatic Hydrocarbons | thermofisher.com |
Gas Chromatography (GC) with Various Detectors (e.g., FID, MS, FT-IR)
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds like PAHs and their chlorinated derivatives. The choice of detector is critical for achieving the desired sensitivity and selectivity.
Flame Ionization Detector (FID): GC-FID is a robust and widely used technique for the quantification of organic compounds. It provides a response that is proportional to the mass of carbon, making it a reliable quantitative detector. However, it is not selective and relies on chromatographic retention time for identification. merel.si
Mass Spectrometry (MS): GC coupled with MS is a powerful tool for both quantification and identification. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the analyte, which allows for highly confident identification. thermofisher.comsccwrp.org For chlorinated PAHs, GC-MS can distinguish between congeners with different numbers of chlorine atoms based on their mass-to-charge ratio and isotopic patterns.
Fourier-Transform Infrared (FT-IR) Spectroscopy: GC-FT-IR provides information about the functional groups present in a molecule. The infrared spectra of PAHs are characterized by specific C-H and C-C stretching and bending vibrations. nih.govnih.gov This technique can be used to differentiate between isomers that may have similar mass spectra.
Table 2: Representative GC Conditions for PAH Analysis
| Parameter | Condition | Analyte/Matrix | Reference |
|---|---|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Polycyclic Aromatic Hydrocarbons | nih.gov |
| Carrier Gas | Helium | Polycyclic Aromatic Hydrocarbons | nih.gov |
| Injector Temperature | 320 °C | Polycyclic Aromatic Hydrocarbons | nih.gov |
| Oven Program | Initial 50°C, ramped to 325°C | Polycyclic Aromatic Hydrocarbons | merel.si |
| Detector | Mass Spectrometry (MS) | Chlorinated Hydrocarbons | epa.gov |
Mass Spectrometry (MS) Applications
Mass spectrometry, particularly when coupled with a chromatographic separation technique, offers unparalleled sensitivity and selectivity for the analysis of trace-level environmental contaminants like Benz[a]anthracene, 4-chloro-7-methyl-.
LC-MS/MS and Triple Quadrupole Linear Ion Trap Systems
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique for the analysis of a wide range of compounds, including PAH metabolites. A triple quadrupole mass spectrometer is a common platform for quantitative LC-MS/MS analysis. thermofisher.com
More advanced hybrid instruments, such as the triple quadrupole linear ion trap (QqLIT) mass spectrometer, combine the scanning capabilities of a triple quadrupole with the features of a linear ion trap. nih.gov This allows for both quantitative analysis using traditional triple quadrupole scan functions and qualitative analysis with sensitive ion trap experiments on the same instrument. nih.gov These systems are capable of performing a variety of scan modes that enhance structural elucidation and confirmation of analytes.
Multiple Reaction Monitoring (MRM) and Enhanced Product Ion (EPI) Scans
Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive scan mode used for quantification in tandem mass spectrometry. cedre.fr In an MRM experiment, a specific precursor ion (e.g., the molecular ion of Benz[a]anthracene, 4-chloro-7-methyl-) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high degree of specificity significantly reduces background noise and improves detection limits. uctm.edu While specific MRM transitions for Benz[a]anthracene, 4-chloro-7-methyl- are not documented in the literature, they can be predicted and optimized based on the fragmentation patterns of similar chlorinated and methylated PAHs. For many PAHs, the most intense product ions result from the neutral loss of one or two hydrogen atoms, or small hydrocarbon fragments. nih.govcedre.fr
Enhanced Product Ion (EPI) Scans: An EPI scan is a feature of hybrid triple quadrupole linear ion trap systems. sciex.com In this mode, precursor ions are selected in the first quadrupole and fragmented in the collision cell. The resulting product ions are then trapped in the linear ion trap and scanned out to the detector. This provides a full, high-sensitivity MS/MS spectrum of the precursor ion, which is invaluable for structural confirmation and identification of unknown metabolites. sciex.comsciex.com This is particularly useful for distinguishing between isomers that may have identical MRM transitions but different fragmentation patterns.
Table 3: Hypothetical MRM Transitions for Benz[a]anthracene, 4-chloro-7-methyl-
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 276.1 | 241.1 | -Cl |
| 276.1 | 261.1 | -CH3 |
| 276.1 | 275.1 | -H |
Note: These transitions are hypothetical and would require experimental verification.
Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization, Atmospheric Pressure Photoionization)
The choice of ionization technique is critical for the successful analysis of PAHs and their derivatives by LC-MS.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, such as PAH metabolites. nih.gov However, for nonpolar PAHs like Benz[a]anthracene, 4-chloro-7-methyl-, ESI can be inefficient. The ionization efficiency can sometimes be improved by the addition of a silver salt to the mobile phase, which can form adducts with the PAH molecules. nih.govresearchgate.net
Atmospheric Pressure Chemical Ionization (APCI): APCI is a more energetic ionization technique than ESI and is generally more suitable for the analysis of less polar compounds like PAHs. nih.gov In APCI, the sample is vaporized and then ionized by corona discharge. This technique often produces strong molecular ions, which are ideal for quantitative analysis using MRM. For many PAHs, APCI offers a good balance of sensitivity and robustness with fewer matrix effects compared to ESI. sciex.com
Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization technique that is particularly effective for nonpolar compounds that are difficult to ionize by ESI or APCI. nih.gov APPI uses ultraviolet photons to ionize the analyte molecules. It can provide high sensitivity for PAHs and is compatible with a wide range of mobile phases used in reversed-phase and normal-phase chromatography. The use of a dopant can sometimes enhance the ionization efficiency in APPI.
Radiochemical Labeling Techniques (e.g., ³²P-Postlabeling) for Adduct Analysis
The genotoxic potential of many carcinogenic compounds, including PAHs, stems from their ability to form covalent adducts with DNA. The ³²P-postlabeling assay is an exceptionally sensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 10⁹–10¹⁰ normal nucleotides from a small (≤10 µg) DNA sample. nih.gov This technique is particularly well-suited for studying the DNA-binding activity of Benz[a]anthracene, 4-chloro-7-methyl-, following its metabolic activation.
The ³²P-postlabeling procedure involves four principal steps: nih.gov
Enzymatic Digestion: The DNA sample, isolated from exposed tissues or cells, is enzymatically hydrolyzed into its constituent deoxynucleoside 3'-monophosphates.
Adduct Enrichment: The bulky, hydrophobic adducts are selectively enriched from the excess of normal nucleotides, often using methods like nuclease P1 digestion, which dephosphorylates normal nucleotides but not the adducted ones.
Radiolabeling: The enriched adducted nucleotides are then radiolabeled. This is achieved by T4 polynucleotide kinase, which catalyzes the transfer of a radioactive ³²P-phosphate group from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotide. nih.gov
Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Detection and quantification are subsequently performed by measuring the radioactive decay. nih.gov
While direct studies on Benz[a]anthracene, 4-chloro-7-methyl- are limited, research on the parent compound, 7-methylbenz[a]anthracene (B135024) (7-MBA), provides significant insight into the likely adducts formed. Analysis of DNA from SENCAR mouse epidermis treated with 7-MBA revealed the formation of several distinct DNA adducts. nih.gov The study identified adducts with both deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo), which were formed from the bay-region diol-epoxides of 7-MBA. nih.gov These findings are critical as they suggest a metabolic activation pathway leading to genotoxicity, a mechanism that could also be relevant for its chlorinated derivative.
| Adduct Type | Metabolic Precursor | Relative Abundance | Key Findings |
|---|---|---|---|
| (+) anti-7-MBADE-trans-N²-dGuo | anti-bay-region diol-epoxide (anti-7-MBADE) | Major | Tentatively identified as the primary DNA adduct formed from 7-MBA exposure. |
| dGuo Adduct | syn-bay-region diol-epoxide (syn-7-MBADE) | Minor | Demonstrates the involvement of multiple stereoisomeric diol-epoxides in DNA binding. |
| dAdo Adduct | syn-bay-region diol-epoxide (syn-7-MBADE) | Minor | Indicates that deoxyadenosine is also a target for adduction, in addition to deoxyguanosine. |
| dAdo Adduct | anti- or syn-diol epoxide | Minor | Another deoxyadenosine adduct was detected, arising from one or both diol-epoxide precursors. |
| Unidentified Adducts | Not Determined | Present | Several other DNA adducts were observed, indicating a complex pattern of DNA damage. |
Sample Preparation and Clean-up Strategies for Complex Environmental and Biological Matrices
The accurate analysis of Benz[a]anthracene, 4-chloro-7-methyl- from environmental (e.g., soil, sediment, water) and biological (e.g., tissues, milk) samples requires extensive sample preparation to remove interfering matrix components like lipids, proteins, and other organic matter. nih.govnih.gov The choice of extraction and clean-up method is critical for achieving low detection limits and high recovery rates.
Extraction: Commonly employed extraction techniques for PAHs from solid and liquid samples include:
Solvent Extraction: This involves partitioning the analyte into a suitable organic solvent. For water samples, n-hexane is often used. thermofisher.com For solid samples like soil or sediment, a mixture of hexane (B92381) and acetone (B3395972) followed by sonication is a common approach. thermofisher.com
Soxhlet Extraction: A classical method that provides satisfactory extraction efficiencies for solid matrices, though it can be time-consuming and require large solvent volumes. researchgate.net
QuEChERS: An acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe," this approach is increasingly used for multi-residue analysis in biological matrices. nih.gov It involves an initial extraction and partitioning step, often with acetonitrile. nih.govpubcompare.ai
Clean-up: Following extraction, the crude extract must be cleaned to remove co-extracted interferences.
Column Chromatography: This is a traditional and widely used clean-up technique. Columns are packed with adsorbents that retain interferences while allowing the target analytes to pass through. Commonly used sorbents include silica (B1680970) gel, alumina, and Florisil. nih.govresearchgate.net A silica gel–alumina mixture has been found to be highly effective for cleaning up extracts of biological samples. researchgate.net
Solid-Phase Extraction (SPE): A more modern and efficient alternative to classical column chromatography, SPE uses cartridges containing various sorbent materials. It offers advantages such as reduced solvent consumption, faster processing times, and high reproducibility. researchgate.net For PAH analysis, normal-phase cartridges (e.g., -NH2 bonded silica) have shown excellent performance, yielding high recoveries. researchgate.net Automated µSPE (micro-solid phase extraction) further miniaturizes the process, reducing solvent use and allowing for direct injection into analytical instruments. palsystem.com
Dispersive Solid-Phase Extraction (d-SPE): Often used as the clean-up step in the QuEChERS method, d-SPE involves adding a sorbent directly to the sample extract. Zirconium dioxide-based sorbents have proven effective for cleaning up biological sample extracts prior to GC-MS analysis. nih.gov
Alkaline Saponification: For samples with high lipid content, such as certain tissues and sediments, alkaline saponification can be a highly effective one-step extraction and clean-up method. It hydrolyzes lipids, which are a major source of interference, simplifying the subsequent analysis. helcom.fi
| Technique | Matrix Type | Common Sorbents/Reagents | Advantages | Source(s) |
|---|---|---|---|---|
| Column Chromatography | Environmental & Biological | Silica Gel, Alumina, Florisil | Effective for removing polar interferences and fractionating complex mixtures. | researchgate.net, nih.gov |
| Solid-Phase Extraction (SPE) | Environmental & Biological (e.g., Lichens, Water) | -NH2 (aminopropyl), C18, Alumina | Reduced solvent volume, faster, highly reproducible, can be automated. | researchgate.net, palsystem.com, nih.gov |
| Dispersive SPE (d-SPE) | Biological (e.g., Fish Muscle, Breast Milk) | Zirconium dioxide-based sorbents, PSA, GCB, C18 | Fast and simple; integral part of the effective QuEChERS workflow. | nih.gov, pubcompare.ai |
| Alkaline Saponification | Biological Tissues, Sediments (High Lipid Content) | Potassium Hydroxide (KOH) | Simultaneously extracts and removes interfering lipids and organic sulfur. | helcom.fi |
| Gel Permeation Chromatography (GPC) | Biological & Environmental (High Molecular Weight Interferences) | Bio-Beads (e.g., SX-3) | Excellent for removing large molecules like lipids and polymers based on size exclusion. | nih.gov |
Environmental Fate and Transformation of Benz a Anthracene, 4 Chloro 7 Methyl in Research Contexts
Anthropogenic Sources and Environmental Pathways
Chlorinated polycyclic aromatic hydrocarbons, including derivatives of benz[a]anthracene, are not produced commercially. Instead, they are typically formed as unintentional byproducts of industrial and combustion processes. The primary anthropogenic sources stem from the incomplete combustion of organic materials such as coal, oil, gas, and wood, particularly in the presence of chlorine. epa.govca.govhealth.state.mn.us
Key sources and pathways include:
Industrial Processes: Facilities involved in iron and steel production, coke manufacturing, asphalt (B605645) production, and petroleum cracking are significant sources of the parent compound, benz[a]anthracene. rivm.nl The presence of chlorine in these high-temperature environments can lead to the formation of chlorinated derivatives.
Combustion Emissions: Vehicle exhaust, especially from diesel engines, and emissions from municipal and industrial waste incinerators release PAHs. ca.gov Research has identified 7-methylbenz[a]anthracene (B135024) in sources like oil refinery emissions and gasoline exhaust. ca.gov Consequently, it is probable that 4-chloro-7-methyl-benz[a]anthracene is formed and released from these same sources when chlorinated substances are part of the fuel or waste stream.
Environmental Transport: Due to their low water solubility and low vapor pressure, PAHs and their chlorinated analogues are primarily transported in the environment adsorbed to particulate matter in the air and water. epa.gov This allows for wide distribution from their original source. They are ubiquitously found in soil, air, and water, often as components of complex mixtures. epa.gov
Environmental Transformation and Degradation Processes
The environmental persistence of Benz[a]anthracene, 4-chloro-7-methyl- is dictated by its susceptibility to various transformation and degradation processes, primarily driven by light and chemical reactions.
Photooxidation is a major degradation pathway for PAHs in the environment. Studies on related compounds provide insight into the likely photoreaction mechanisms for 4-chloro-7-methyl-benz[a]anthracene.
Research on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a structurally similar compound, reveals that exposure to light in aqueous solutions leads to a variety of photooxidation products. nih.gov The mechanism is believed to involve the generation of singlet oxygen through the photodynamic effect of the PAH molecule itself. nih.gov The initial points of attack are the reactive 7- and 12-positions (the L-region). nih.govresearchgate.net
Light irradiation transforms DMBA into several photoproducts, which have been identified through methods like HPLC, UV and mass spectrometry. nih.govresearchgate.net These findings suggest that the photooxidation of 4-chloro-7-methyl-benz[a]anthracene would likely proceed through similar intermediates, such as endoperoxides, leading to the formation of quinones and other oxygenated derivatives. researchgate.net
Identified Photooxidation Products of 7,12-dimethylbenz[a]anthracene
| Product Name | Chemical Formula | Notes |
|---|---|---|
| Benz[a]anthracene, 7,12-epidioxy-7,12-dihydro-7,12-dimethyl- | C20H16O2 | An endoperoxide intermediate formed via reaction with singlet oxygen. nih.govresearchgate.net |
| Benz[a]anthracene-7,12-dione | C18H10O2 | A stable quinone end-product. nih.govresearchgate.net |
| Benz[a]anthracene, 7-hydroxymethyl-12-methyl- | C20H16O | Product of oxidation at the methyl group. nih.govresearchgate.net |
| Benz[a]anthracene, 12-hydroxymethyl-7-methyl- | C20H16O | Product of oxidation at the other methyl group. nih.govresearchgate.net |
| Benz[a]anthracene, 7-formyl-12-methyl- | C20H14O | Further oxidation product of the hydroxymethyl group. nih.gov |
| Benz[a]anthracene, 12-formyl-7-methyl- | C20H14O | Further oxidation product of the hydroxymethyl group. nih.gov |
| Benz[a]anthracene, 12-hydroxy-12-methyl-7-one | C20H14O2 | A keto-alcohol derivative. nih.gov |
Abiotic degradation refers to the breakdown of a chemical in the environment by non-biological processes. For compounds like 4-chloro-7-methyl-benz[a]anthracene, key abiotic processes include atmospheric reactions and photolysis.
Based on data for the analogous compound 7-methylbenz[a]anthracene, the vapor-phase reaction with photochemically-produced hydroxyl radicals is expected to be a significant degradation pathway in the atmosphere. nih.gov The estimated atmospheric half-life for this reaction is approximately 0.08 days, suggesting it is relatively non-persistent in the gas phase. nih.gov
Furthermore, benz[a]anthracene and its derivatives contain chromophores that absorb light at wavelengths greater than 290 nm. nih.gov This indicates that they are likely susceptible to direct photolysis by sunlight, another important abiotic degradation route in surface waters and on surfaces. Due to the lack of functional groups that readily hydrolyze under environmental conditions, hydrolysis is not considered an important fate process for this class of compounds. nih.gov
Bioaccumulation Potential Studies of Chlorinated Benz[a]anthracenes
Bioaccumulation, the process by which chemicals concentrate in organisms from the surrounding environment, is a key concern for persistent organic pollutants. Research indicates that the chlorination of PAHs can significantly alter their bioaccumulation potential.
Studies directly comparing 7-chlorobenz[a]anthracene (7-Cl-BaA) to its parent compound, benz[a]anthracene (BaA), have shown that the chlorinated form has a higher potential for bioaccumulation. researchgate.net In a 14-day study where F344 rats were orally administered either 7-Cl-BaA or BaA, the concentrations of 7-Cl-BaA in various organs were found to be higher than those of BaA at the same dosage. nih.gov
Dose-dependent accumulation was observed in the liver, muscle, kidney, spleen, heart, and lung. nih.gov Even at a lower dose of 1 mg/kg body weight/day, both chemicals were detectable in the plasma 24 hours after the final administration. nih.gov These results strongly imply that the addition of a chlorine atom to the benz[a]anthracene structure, as in 4-chloro-7-methyl-benz[a]anthracene, may lead to greater persistence and accumulation in biological tissues compared to the non-chlorinated parent PAH.
In aquatic environments, the parent compound benz[a]anthracene has been shown to bioaccumulate in organisms. Studies with the Mediterranean mussel, Mytilus galloprovincialis, have determined Bioconcentration Factors (BCFs) for benz[a]anthracene to be in the range of 16 to 3,184, indicating a high potential for accumulation from the water. nih.govresearchgate.net
Organ-Specific Distribution of 7-Chlorobenz[a]anthracene (7-Cl-BaA) vs. Benz[a]anthracene (BaA) in Rats
| Organ | Compound | Dosage (mg/kg/day) | Mean Concentration (ng/g tissue) | Key Finding |
|---|---|---|---|---|
| Liver | BaA | 1 | ~10 | 7-Cl-BaA concentrations were significantly higher than BaA concentrations at both dosages. nih.gov |
| 10 | ~100 | |||
| 7-Cl-BaA | 1 | ~50 | ||
| 10 | ~400 | |||
| Muscle | BaA | 1 | ~5 | Accumulation of 7-Cl-BaA was markedly higher than BaA in muscle tissue. nih.gov |
| 10 | ~40 | |||
| 7-Cl-BaA | 1 | ~30 | ||
| 10 | ~250 | |||
| Kidney | BaA | 1 | ~8 | A clear dose-dependent accumulation is observed, with 7-Cl-BaA showing greater accumulation. nih.gov |
| 10 | ~80 | |||
| 7-Cl-BaA | 1 | ~40 | ||
| 10 | ~350 | |||
| Spleen | BaA | 1 | ~7 | The chlorinated compound shows substantially higher concentrations in the spleen. nih.gov |
| 10 | ~70 | |||
| 7-Cl-BaA | 1 | ~35 | ||
| 10 | ~300 | |||
| Heart | BaA | 1 | ~4 | 7-Cl-BaA accumulates to a greater extent in heart tissue compared to the parent compound. nih.gov |
| 10 | ~30 | |||
| 7-Cl-BaA | 1 | ~20 | ||
| 10 | ~180 | |||
| Lung | BaA | 1 | ~6 | Higher concentrations of the chlorinated form were found in the lungs. nih.gov |
| 10 | ~60 | |||
| 7-Cl-BaA | 1 | ~25 | ||
| 10 | ~220 |
Note: Concentration values are approximate, based on graphical data from the source publication. nih.gov
Structure Activity Relationships Sar and Computational Chemistry Studies of Benz a Anthracene, 4 Chloro 7 Methyl
Impact of Substituents on Bioactivation and Carcinogenic Activity
The carcinogenicity of polycyclic aromatic hydrocarbons (PAHs) like benz[a]anthracene is intrinsically linked to their metabolic activation into reactive intermediates that can bind to cellular macromolecules such as DNA. The nature and position of substituents on the aromatic ring system play a pivotal role in modulating this bioactivation process and, consequently, the carcinogenic potential of the molecule.
Role of Chloro and Methyl Groups on Metabolism and Activity
The metabolic activation of benz[a]anthracene and its derivatives typically proceeds through the formation of dihydrodiols and subsequently highly reactive diol epoxides, particularly in the "bay region" of the molecule.
The methyl group at the 7-position is known to enhance the carcinogenic activity of benz[a]anthracene. The presence of a methyl group can influence the regioselectivity of metabolic enzymes, such as cytochrome P450s, directing metabolism towards the formation of the ultimate carcinogenic bay-region diol epoxide. For the related compound 7-methylbenz[a]anthracene (B135024) (7-MBA), the primary pathway to carcinogenesis involves metabolic activation to a bay-region diol-epoxide. nih.gov Studies on various monomethylated benz[a]anthracenes have shown that the position of the methyl group significantly impacts carcinogenic potency, with the 7-methyl derivative being among the more active forms. ca.gov
The chloro group at the 4-position introduces both steric and electronic perturbations to the molecule. Halogen substituents, such as chlorine, are electron-withdrawing and can alter the electronic properties of the aromatic system. This can influence the rate and pathway of metabolism. The presence of a chloro group can affect the planarity of the PAH ring system, which in turn can impact how the molecule intercalates with DNA. For instance, studies on chlorinated benz[a]anthracenes have been conducted to understand their toxicological profiles. nih.gov While specific data on the 4-chloro substitution is sparse, research on related compounds like 7-chloromethyl-12-methylbenz[a]anthracene has shown that halogenation can lead to non-planar structures, which may affect the mechanism of DNA interaction. nih.gov
The interplay between the electron-donating methyl group and the electron-withdrawing chloro group in Benz[a]anthracene, 4-chloro-7-methyl- would create a unique electronic environment that dictates its metabolic fate and subsequent biological activity.
Steric and Electronic Effects on Reactivity and Biological Outcome
The steric bulk of the chloro and methyl groups can influence the binding of the parent molecule and its metabolites to the active sites of metabolic enzymes and DNA.
Steric effects introduced by the chloro group in the bay region and the methyl group can hinder or alter the approach of metabolizing enzymes. This can shift the balance between detoxification and activation pathways. For example, a bulky substituent near the bay region might impede the formation of the highly carcinogenic bay-region diol epoxide.
Electronic effects are also critical. The electron-withdrawing nature of the chloro group can decrease the electron density in the aromatic rings, potentially making the initial epoxidation step slower. Conversely, the electron-donating methyl group can increase electron density, facilitating metabolic activation. The combined electronic influence of these two groups in Benz[a]anthracene, 4-chloro-7-methyl- would be complex and would ultimately determine the ease of formation and stability of the carbocation intermediates that are crucial for DNA adduction.
Quantum Chemical and Computational Modeling Approaches
To overcome the limitations of experimental studies on specific PAH derivatives, quantum chemical and computational modeling methods provide a powerful tool for predicting their reactivity and biological activity.
Carbocation Stability and Charge Delocalization Studies
Quantum chemical calculations can be used to determine the stability of the carbocations formed from the opening of the epoxide ring in the diol epoxide metabolites. The "bay region theory" of PAH carcinogenesis posits that the most carcinogenic PAHs are those that form the most stable bay-region carbocations.
Table 1: Predicted Influence of Substituents on Carbocation Stability
| Substituent | Position | Electronic Effect | Predicted Impact on Carbocation Stability |
| Methyl | 7 | Electron-donating | Stabilizing |
| Chloro | 4 | Electron-withdrawing | Destabilizing |
This table is based on general chemical principles as direct computational data for the specific compound is not available.
Theoretical Modeling of Epoxide Ring Opening Processes
Theoretical models can simulate the energetics of the epoxide ring-opening process, which leads to the formation of the reactive carbocation. These models can calculate the activation energy barriers for this reaction. The presence of the chloro and methyl groups would alter the electronic landscape of the epoxide ring, thereby affecting the ease of its cleavage. It is generally understood that substituents that stabilize the resulting carbocation will lower the activation energy for ring opening.
Computational Analysis of DNA Adduct Geometries
Once the reactive carbocation is formed, it can attack nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form DNA adducts. nih.govd-nb.info The geometry of these adducts can influence their recognition by DNA repair enzymes and their ability to cause mutations during DNA replication.
Computational methods can be employed to model the structure of the DNA adducts formed by the carbocation of Benz[a]anthracene, 4-chloro-7-methyl-. These models can predict the preferred binding sites on DNA and the conformational changes induced in the DNA double helix upon adduction. The non-planarity that might be induced by the chloro and methyl groups could lead to adducts with distinct geometries compared to those formed by the parent benz[a]anthracene. Studies on related compounds have suggested that the carcinogen may lie in the major groove of DNA after alkylating the bases. nih.gov
Table 2: Common DNA Adducts of Polycyclic Aromatic Hydrocarbons
| DNA Base | Common Site of Adduction |
| Guanine | N2, O6, C8 |
| Adenine | N6, N1, N3, N7 |
This table represents common adduction sites for PAHs in general.
Theoretical Predictions of Metabolic Pathways and Reactive Intermediates of Benz[a]anthracene, 4-chloro-7-methyl-
The metabolic fate of polycyclic aromatic hydrocarbons (PAHs) is a critical determinant of their biological activity, including their potential carcinogenicity. For substituted PAHs such as Benz[a]anthracene, 4-chloro-7-methyl-, computational chemistry and structure-activity relationship (SAR) studies provide invaluable insights into their predicted metabolic pathways and the formation of reactive intermediates. These theoretical approaches allow for the prediction of how the addition of a chlorine atom at the 4-position and a methyl group at the 7-position on the benz[a]anthracene backbone influences its biotransformation.
Theoretical studies on the parent compound, 7-methylbenz[a]anthracene (7-MBA), have laid the groundwork for understanding the metabolism of its substituted analogues. The primary route of metabolic activation for many PAHs, including 7-MBA, is through oxidation reactions catalyzed by cytochrome P450 enzymes. These reactions typically lead to the formation of epoxides, which can then be hydrolyzed by epoxide hydrolase to form trans-dihydrodiols. Further epoxidation of these dihydrodiols can result in the formation of highly reactive diol-epoxides, which are often the ultimate carcinogenic metabolites capable of binding to cellular macromolecules like DNA.
For 7-MBA, quantum chemical calculations have been employed to predict the reactivity of different positions on the aromatic ring system. nih.gov These studies help to identify the likely sites of initial epoxidation. The 'bay-region' and 'K-region' are two critical areas in the structure of benz[a]anthracene derivatives that are susceptible to metabolic attack. The K-region is the bond between carbons 5 and 6, which is electronically rich and readily forms an epoxide. The bay-region is the sterically hindered area between carbons 1 and 12. Diol-epoxides formed in the bay-region are often highly carcinogenic.
In the case of 7-MBA, experimental and theoretical evidence points towards the formation of a bay-region diol-epoxide as a key event in its metabolic activation. nih.govnih.gov Specifically, the 3,4-dihydrodiol is a major metabolite, which is then further oxidized to form the highly reactive 3,4-diol-1,2-epoxide. nih.govnih.gov
The introduction of a chlorine atom at the 4-position in Benz[a]anthracene, 4-chloro-7-methyl- is predicted to significantly alter its metabolic profile compared to 7-MBA. The chlorine atom, being an electron-withdrawing group, can influence the electron density distribution across the aromatic rings. This, in turn, can affect the regioselectivity of the cytochrome P450-catalyzed epoxidation reactions.
Computational models can predict how this chloro-substitution impacts the stability of potential carbocation intermediates formed during the metabolic process. The stability of these carbocations is a key factor in determining the ultimate fate of the parent compound. It is hypothesized that the 4-chloro substituent could either enhance or diminish the formation of the bay-region diol-epoxide, depending on its electronic influence on the 1,2,3,4-ring system.
While direct experimental data on the metabolism of Benz[a]anthracene, 4-chloro-7-methyl- is scarce, theoretical predictions based on SAR and computational chemistry provide a framework for understanding its likely metabolic pathways. The predicted metabolites would likely include a series of phenols, dihydrodiols, and diol-epoxides, with the positions of these functional groups being influenced by the directing effects of both the 7-methyl and 4-chloro substituents.
Predicted Metabolic Pathways of Benz[a]anthracene, 4-chloro-7-methyl-
The following table outlines the theoretically predicted metabolic pathways for Benz[a]anthracene, 4-chloro-7-methyl-, based on the known metabolism of the parent compound 7-methylbenz[a]anthracene and the anticipated electronic effects of the 4-chloro substituent.
| Pathway | Initial Reaction | Key Intermediate(s) | Predicted Subsequent Metabolite(s) |
| Bay-Region Activation | Epoxidation of the 1,2- or 3,4-double bond | 1,2-epoxide or 3,4-epoxide | trans-1,2-dihydrodiol, trans-3,4-dihydrodiol |
| Further epoxidation of dihydrodiols | 1,2-diol-3,4-epoxide, 3,4-diol-1,2-epoxide | Tetrols, DNA adducts | |
| K-Region Oxidation | Epoxidation of the 5,6-double bond | 5,6-epoxide (K-region epoxide) | trans-5,6-dihydrodiol |
| Methyl Group Oxidation | Hydroxylation of the 7-methyl group | 7-hydroxymethylbenz[a]anthracene, 4-chloro- | Further oxidation to carboxylic acid |
| Direct Ring Oxidation | Hydroxylation at various positions | Phenolic derivatives (e.g., at C-8, C-9, C-10, C-11) | Glucuronide or sulfate (B86663) conjugates |
Predicted Reactive Intermediates of Benz[a]anthracene, 4-chloro-7-methyl-
The primary reactive intermediates predicted to be formed during the metabolism of Benz[a]anthracene, 4-chloro-7-methyl- are the diol-epoxides. The stability and reactivity of these intermediates are crucial for their potential to cause cellular damage.
| Reactive Intermediate | Precursor Metabolite | Predicted Reactivity | Potential Biological Consequence |
| 4-chloro-7-methylbenz[a]anthracene-3,4-diol-1,2-epoxide | trans-3,4-dihydrodiol | High | Covalent binding to DNA, potential for mutagenicity and carcinogenicity |
| 4-chloro-7-methylbenz[a]anthracene-1,2-diol-3,4-epoxide | trans-1,2-dihydrodiol | Moderate to High | Covalent binding to DNA |
| 4-chloro-7-methylbenz[a]anthracene-5,6-epoxide (K-region) | Parent Compound | Moderate | Detoxification via glutathione (B108866) conjugation or hydrolysis |
It is important to note that these predictions are based on theoretical models and the known metabolism of structurally related compounds. Further experimental studies are necessary to definitively identify the metabolic pathways and reactive intermediates of Benz[a]anthracene, 4-chloro-7-methyl-.
Future Directions in Benz a Anthracene, 4 Chloro 7 Methyl Research
Further Elucidation of Unidentified Metabolites and DNA Adducts
The metabolic activation of PAHs is a critical step in their mechanism of carcinogenicity. For the parent compound, 7-MBA, research has identified several metabolic pathways, primarily involving the formation of dihydrodiols. nih.gov The metabolism of 7-MBA by rat liver microsomes leads to various dihydrodiol metabolites at the 1,2-, 3,4-, 5,6-, 8,9-, and 10,11-positions. nih.govresearchgate.net These metabolites, particularly the bay-region 3,4-diol-1,2-epoxide, are considered ultimate carcinogens that react with cellular macromolecules like DNA. nih.gov
Despite this progress, studies on 7-MBA have also revealed the presence of several unidentified DNA adducts in chromatographic analyses of DNA from treated mouse epidermis. rsc.org This indicates that the complete metabolic and DNA-binding profile of even this well-studied compound is not fully understood.
A crucial future direction for Benz[a]anthracene, 4-chloro-7-methyl- is the comprehensive characterization of its metabolic profile and the identification of its specific DNA adducts. Research should aim to:
Determine how the 4-chloro substituent influences the metabolic pathway compared to the parent 7-MBA. The presence of the halogen may favor or inhibit certain enzymatic reactions, potentially leading to a different distribution of metabolites or the formation of novel, chlorinated metabolites.
Isolate and structurally identify the full spectrum of metabolites using advanced analytical techniques.
Identify the specific DNA adducts formed from Benz[a]anthracene, 4-chloro-7-methyl-. This includes determining whether the adducts are stable or result in depurination, and identifying the specific DNA bases (e.g., guanine (B1146940), adenine) that are targeted. nih.govoup.com The structure of these adducts is fundamental to understanding the compound's mutagenic and carcinogenic potential. oup.com
Table 1: Known Metabolites Identified from the Parent Compound, 7-Methylbenz[a]anthracene (B135024) (7-MBA) This table is based on data for the parent compound and serves as a baseline for future comparative studies on the 4-chloro- derivative.
| Metabolite Class | Specific Metabolites Identified from 7-MBA | Significance |
|---|---|---|
| Dihydrodiols | trans-1,2-dihydrodiol, trans-3,4-dihydrodiol, trans-5,6-dihydrodiol, trans-8,9-dihydrodiol, trans-10,11-dihydrodiol | Key intermediates in the metabolic activation pathway. The 3,4-diol is a precursor to the ultimate carcinogenic bay-region diol-epoxide. researchgate.net |
| Hydroxymethyl Derivatives | 7-hydroxymethylbenz[a]anthracene (7-OHMBA) and its dihydrodiol metabolites | Represents another metabolic pathway that can also lead to the formation of DNA adducts. researchgate.net |
| Tetraols | 7-MBA-8,9,10,11-tetraol | Generally considered detoxification products. |
Advanced Computational Approaches for Predictive Modeling of Reactivity and Biological Impact
Computational chemistry offers a powerful, cost-effective alternative to traditional toxicological testing for predicting the potential hazards of chemical compounds. nih.gov For a molecule like Benz[a]anthracene, 4-chloro-7-methyl-, where empirical data is scarce, predictive modeling is an invaluable tool for prioritizing research and anticipating health risks.
Future research should leverage advanced computational approaches, including:
Quantum Chemistry Methods: Techniques such as Density Functional Theory (DFT) and the Activation Strain Model (ASM) can provide deep, quantitative insight into molecular reactivity. nih.govresearchgate.netrsc.org These methods can be used to predict the most likely sites of metabolic attack on the Benz[a]anthracene, 4-chloro-7-methyl- structure and calculate the stability and reactivity of its potential diol-epoxide metabolites. nih.gov A key question to address is how the electron-withdrawing nature of the chlorine atom at the 4-position affects the electronic properties and reactivity of the bay-region, which is critical for carcinogenic activity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models provide a statistical link between the structural properties of chemicals and their biological activities. researchgate.netqut.edu.au By developing QSAR models for a series of chlorinated and non-chlorinated PAHs, it would be possible to predict the carcinogenic potency or other toxic endpoints for Benz[a]anthracene, 4-chloro-7-methyl-. researchgate.netnih.gov These models use molecular descriptors (e.g., spatial, electronic, topological) to forecast biological effects, helping to bridge data gaps for untested compounds. nih.govresearchgate.net This approach can help estimate toxicity equivalency factors (TEFs) and improve cancer risk assessment. researchgate.netqut.edu.au
Development of Novel Analytical Methodologies for Trace Analysis of Metabolites and Adducts
The detection and quantification of PAH metabolites and their DNA adducts in biological and environmental samples are challenging due to their extremely low concentrations. Standard methods include high-performance liquid chromatography (HPLC), often coupled with fluorescence or mass spectrometry (MS) detectors, and gas chromatography-mass spectrometry (GC-MS). mdpi.com For DNA adducts, highly sensitive techniques like ³²P-postlabeling have been employed. rsc.org
However, the unique challenge posed by Benz[a]anthracene, 4-chloro-7-methyl- requires further advancements in analytical science. Future efforts should focus on:
Enhanced Sensitivity and Specificity: There is a pressing need to develop and refine analytical methods capable of detecting and quantifying trace levels of the compound and its specific metabolites, often in complex matrices like tissue, blood, or urine. mdpi.com This may involve the use of tandem mass spectrometry (MS/MS) for more specific identification or the development of novel sample preparation and extraction techniques that improve recovery and reduce interference. mdpi.com
Isomer-Specific Separation: A significant analytical hurdle will be to chromatographically separate the metabolites and adducts of Benz[a]anthracene, 4-chloro-7-methyl- from those of its non-chlorinated parent compound and other related PAHs. This is critical as these compounds may co-exist in environmental mixtures, and their toxicities could differ substantially.
Novel Detection Strategies: Exploration of next-generation analytical platforms could provide breakthroughs. Techniques such as capillary electrophoresis coupled with laser-induced fluorescence detection or advanced mass spectrometry methods like time-of-flight (TOF) MS could offer superior resolution and lower detection limits, enabling more accurate risk assessment.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 4-chloro-7-methyl-Benz[a]anthracene that influence laboratory handling and experimental design?
- Methodological Answer : This compound is a halogenated polycyclic aromatic hydrocarbon (PAH) with low water solubility and high lipophilicity, requiring dissolution in organic solvents (e.g., DMSO, acetone) for biological assays . Its stability is compromised by light and oxidizing agents (e.g., peroxides, chlorates), necessitating storage in amber glassware under inert gas in a cool, ventilated area . Reactivity with strong acids/bases requires segregated storage .
Q. What safety protocols are mandatory for handling 4-chloro-7-methyl-Benz[a]anthracene in academic labs?
- Methodological Answer :
- Engineering Controls : Use Class I Type B biosafety hoods for weighing/mixing to prevent aerosolization .
- PPE : Wear nitrile gloves (Viton® or Silver Shield®), Tyvek® suits, and sealed eyewear to prevent dermal absorption .
- Decontamination : Use HEPA-filtered vacuums or wet methods for spills; avoid dry sweeping .
- Exposure Monitoring : Airborne concentrations should be tracked via GC-MS, with action limits aligned with NIOSH RELs (as low as feasible) .
Q. How is 4-chloro-7-methyl-Benz[a]anthracene typically synthesized, and what purity validation methods are recommended?
- Methodological Answer : Synthesis often involves Friedel-Crafts alkylation of Benz[a]anthracene with methyl chloride, followed by chlorination at the 4-position. Purity is validated using HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm . Confirm structural integrity via H NMR (aromatic proton shifts at δ 7.8–8.2 ppm) and HRMS (expected [M+H] ~286.5) .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate the compound’s carcinogenic potential while addressing interspecies variability?
- Methodological Answer :
- Model Selection : Use heterozygous p53/- mice or SENCAR mice for heightened sensitivity to PAH-induced tumors .
- Dosing : Administer via oral gavage (0.1–10 mg/kg) or topical application (0.5% in acetone) for skin carcinogenesis studies. Include vehicle controls and benzo[a]pyrene as a positive control .
- Endpoints : Monitor tumor incidence, latency, and histopathology (e.g., squamous cell carcinoma). Measure serum CEA levels as a biomarker for early carcinogenesis .
Q. What analytical challenges arise when quantifying 4-chloro-7-methyl-Benz[a]anthracene in environmental matrices, and how are they resolved?
- Methodological Answer :
- Extraction : Use Soxhlet extraction with dichloromethane for soil/sediment, followed by silica gel cleanup to remove interfering lipids .
- GC-MS Parameters : Employ a 30m DB-5MS column (0.25mm ID) with splitless injection. Baseline separation from co-eluting PAHs (e.g., chrysene) requires temperature ramping (50°C to 320°C at 5°C/min) and monitoring m/z 252 (parent ion) and 226 (chlorine isotope) .
- Validation : Spike recovery tests (70–120%) and LOD/LOQ determination via signal-to-noise >3/10 are critical .
Q. How do researchers reconcile contradictory data on the compound’s mutagenicity across different assay systems?
- Methodological Answer : Discrepancies often stem from metabolic activation differences. For example:
- Ames Test : Negative without S9 mix but positive with rat liver S9 due to CYP1A1-mediated bioactivation to epoxide intermediates .
- Mammalian Cell Assays : Use HepG2 cells expressing human CYP enzymes for relevance. Measure SOS response (umu test) and micronucleus formation to confirm clastogenicity .
Data Contradiction Analysis
Q. Why do some studies report hepatic toxicity as the primary endpoint, while others emphasize pulmonary or dermal effects?
- Methodological Answer : Route-specific metabolism drives tissue tropism. Oral exposure prioritizes hepatic CYP450 metabolism, generating reactive quinones that deplete glutathione and induce oxidative stress . In contrast, inhalation or dermal exposure leads to localized inflammation and DNA adduct formation in lung/skin . Studies must explicitly report exposure routes and metabolic profiling (e.g., LC-MS/MS for DNA adducts like 7,12-DMBA-3,4-diol-1,2-epoxide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
